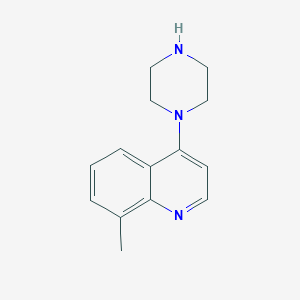

8-Methyl-4-piperazin-1-yl-quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H17N3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

8-methyl-4-piperazin-1-ylquinoline |

InChI |

InChI=1S/C14H17N3/c1-11-3-2-4-12-13(5-6-16-14(11)12)17-9-7-15-8-10-17/h2-6,15H,7-10H2,1H3 |

InChI Key |

ZQFCDVLJLMRUEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC=N2)N3CCNCC3 |

Origin of Product |

United States |

The Quinoline Scaffold: a Cornerstone in Medicinal Chemistry

The quinoline (B57606) ring, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a quintessential "privileged scaffold" in medicinal chemistry. nih.govresearch-nexus.netresearchgate.netnih.gov Its structural motif is found in a vast array of natural products, most notably the anti-malarial alkaloid quinine, and has been a cornerstone for the synthesis of a multitude of synthetic drugs with diverse pharmacological activities. preprints.org The versatility of the quinoline nucleus lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its biological and physicochemical properties. nih.gov This has led to the development of quinoline-based drugs with applications spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective agents. research-nexus.netresearchgate.netnih.gov

The significance of the quinoline scaffold can be attributed to several key factors:

Diverse Biological Activities: Quinoline derivatives have demonstrated a broad spectrum of pharmacological effects, including but not limited to, antimalarial, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory activities. research-nexus.netpreprints.org

Structural Versatility: The quinoline ring system can be readily modified through various chemical reactions, enabling the introduction of different substituents to modulate activity and selectivity. nih.gov

Interaction with Biological Targets: The planar aromatic system of quinoline can participate in π-π stacking interactions with biological macromolecules, while the nitrogen atom can act as a hydrogen bond acceptor. These interactions are crucial for binding to various enzymes and receptors.

The Functional Role of Piperazine in Drug Design

The piperazine (B1678402) moiety, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, is another key player in drug design, frequently incorporated to enhance the developability of drug candidates. nih.govnih.govnih.gov Its inclusion in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.

Key contributions of the piperazine moiety include:

Improved Physicochemical Properties: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which generally increases the water solubility of a compound. This is a critical factor for oral bioavailability. nih.gov

Modulation of Pharmacokinetics: The piperazine ring can impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Its presence can improve metabolic stability and alter the partition coefficient, influencing how a drug distributes throughout the body. nih.gov

Versatile Linker: The piperazine ring serves as a flexible and versatile linker to connect different pharmacophoric fragments, allowing for the creation of hybrid molecules with dual or synergistic activities. mdpi.com

Receptor Interaction: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or donors, facilitating interactions with biological targets. nih.gov

The Power of Hybridization: a Synergistic Approach

The rationale behind creating hybrid pharmacophores, such as quinoline-piperazine hybrids, is to combine the beneficial properties of two or more distinct molecular scaffolds into a single entity. google.comsigmaaldrich.com This approach offers several potential advantages over combination therapies that use two separate drugs:

Synergistic or Additive Effects: By targeting multiple pathways or different binding sites on a single target, hybrid molecules can exhibit enhanced potency. google.com

Overcoming Drug Resistance: Hybrid compounds can be designed to circumvent resistance mechanisms that may have developed against one of the parent pharmacophores. sigmaaldrich.com

Simplified Pharmacokinetics: A single hybrid molecule has a unified pharmacokinetic profile, which can lead to more predictable and manageable dosing regimens compared to administering multiple drugs. mdpi.com

Improved Target Selectivity: The combination of two pharmacophores can lead to a molecule with a more specific interaction profile, potentially reducing off-target effects.

Research Spotlight: 8 Methyl 4 Piperazin 1 Yl Quinoline

Overview of Established Synthetic Routes to Quinoline-Piperazine Architectures

The creation of quinoline-piperazine scaffolds relies on a foundation of well-established chemical reactions. These methods provide the fundamental frameworks upon which more specific and optimized syntheses are built.

Gould-Jacobs Synthesis and Derivatives for Quinoline Core Formation

A cornerstone in quinoline synthesis is the Gould-Jacobs reaction, which has been a reliable method for forming the quinoline core since its inception. wikipedia.orgmdpi.com This reaction typically involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester or a similar derivative. wikipedia.org The process commences with a Michael-type addition of the aniline to the malonic ester, followed by the elimination of an ethoxy group. jasco.ro The resulting intermediate then undergoes a thermal intramolecular cyclization to form the quinoline ring system. jasco.ro Subsequent hydrolysis and decarboxylation steps yield the desired 4-hydroxyquinoline. wikipedia.orgmdpi.com

The Gould-Jacobs reaction is particularly effective for anilines that possess electron-donating groups at the meta-position. wikipedia.org However, a significant drawback of the classical approach is the often harsh reaction conditions, requiring temperatures that can exceed 250°C for the cyclization step, which may lead to decomposition and the formation of side products. mdpi.com Modern modifications, such as the use of microwave irradiation, have been shown to dramatically shorten reaction times and improve yields. jasco.ro

Nucleophilic Aromatic Substitution Strategies for Piperazine Integration

Once the quinoline core is established, the introduction of the piperazine moiety is commonly achieved through nucleophilic aromatic substitution (SNA_r) reactions. mdpi.comresearchgate.net In the context of quinoline chemistry, the pyridine (B92270) ring is electron-deficient, making positions 2 and 4 susceptible to nucleophilic attack. youtube.com This reactivity is exploited by using a piperazine derivative as the nucleophile to displace a suitable leaving group, such as a halogen, on the quinoline ring. nih.gov

The efficiency of the substitution can be influenced by the nature of the solvent and the base used. For instance, the reaction of 4,7-dichloroquinoline (B193633) with anhydrous piperazine can be facilitated by a base like triethylamine. nih.gov The perfluorophenyl group is another functionality that readily undergoes nucleophilic aromatic substitution with a variety of nucleophiles, including amines, offering a pathway for modification. mdpi.comresearchgate.net

Multi-Component Reaction Approaches for Quinoline-Piperazine Scaffolds

Multi-component reactions (MCRs) have gained prominence as a powerful tool in synthetic chemistry for constructing complex molecules like quinoline-piperazine scaffolds in a single step. researchgate.netrsc.org These reactions offer significant advantages, including operational simplicity, high atom economy, and the generation of minimal by-products. researchgate.net MCRs allow for the combination of three or more reactants to create diverse molecular structures efficiently. rsc.org

Various named MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully adapted for the synthesis of a wide array of quinoline derivatives. rsc.org These methods enable the incorporation of structural diversity by allowing for variations in the starting materials. rsc.org For instance, a three-component reaction involving an aniline, an aldehyde, and a ketone can be catalyzed by silver triflate to produce quinoline derivatives. nih.gov The use of ultrasound irradiation has also been explored to promote MCRs, often leading to higher yields compared to conventional heating methods. frontiersin.orgnih.gov

Targeted Synthesis of this compound

The specific synthesis of this compound requires a tailored approach that builds upon the general strategies outlined above. This involves the careful selection of starting materials and the optimization of reaction conditions to achieve high yield and purity.

Optimization of Reaction Conditions for Yield and Purity

The synthesis of quinoline-piperazine hybrids often involves a multi-step process where optimization at each stage is crucial. For example, in a sequence to create quinoline-piperazine sulfonamides and amides, the initial cyclization of a substituted phenylamino-but-2-enoic acid ethyl ester was achieved using polyphosphoric acid and a catalytic amount of POCl₃ at 75°C. nih.gov Subsequent steps, such as the coupling of the quinoline intermediate with N-Boc piperazine, were carried out in DMF in the presence of potassium carbonate at 60°C. nih.gov The final deprotection of the Boc group was performed with trifluoroacetic acid in dichloromethane (B109758) at 0°C to yield the key piperazinyl-quinoline intermediate. nih.gov

The choice of solvent and temperature can significantly impact the outcome of the reaction. For instance, in the synthesis of fused quinoline-thiones, varying the solvent and time while maintaining a constant temperature revealed that using water as a solvent could lead to a 99% yield. frontiersin.orgnih.gov Microwave-assisted heating has also been shown to generally improve reaction efficiency. frontiersin.orgnih.gov

Table 1: Optimization of a Gould-Jacobs Reaction using Microwave Heating jasco.ro

| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |

| 1 | 250 | 10 | 25 |

| 2 | 300 | 10 | 37 |

| 3 | 250 | 20 | 26 |

| 4 | 300 | 20 | 28 |

| 5 | 300 | 5 | 47 |

This table illustrates how adjusting temperature and reaction time in a microwave-assisted Gould-Jacobs synthesis can significantly affect the yield of the quinoline product.

Exploration of Novel Synthetic Pathways for Efficiency and Selectivity

The quest for more efficient and selective synthetic routes to quinoline-piperazine derivatives is an ongoing area of research. One approach involves the development of hybrid molecules that combine the quinoline-piperazine scaffold with other pharmacophores to enhance biological activity. nih.gov For instance, novel quinoline-piperazine hybrids have been designed by introducing sulfonamide and amide functionalities at the 2nd position of the quinoline ring. nih.gov

Another strategy involves the use of bifunctional molecules. For example, an iron-binding 8-hydroxy quinoline moiety has been attached to a piperazine ring to create compounds with potential neuroprotective properties. nih.gov The synthesis of these complex molecules often requires multi-step sequences, highlighting the need for versatile and robust synthetic methods. researchgate.net

The development of novel catalysts and reaction media is also a key area of exploration. The use of copper nanoparticles as a catalyst in Knoevenagel condensation reactions has been reported for the synthesis of quinoline-acridine hybrids. frontiersin.org Furthermore, green chemistry principles are being increasingly applied, with a focus on using environmentally benign solvents like water and employing energy-efficient techniques such as ultrasound and microwave irradiation. frontiersin.orgnih.gov

Stereoselective Synthesis and Chiral Resolution for Enantiomeric Purity

The synthesis of enantiomerically pure compounds is a critical aspect of medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. For quinoline-piperazine scaffolds, several strategies for stereoselective synthesis and chiral resolution have been explored.

A novel synthetic route has been developed for a KRASG12C inhibitor featuring a central quinoline scaffold, which notably avoids the formation of regioselective by-products and harsh reaction conditions like high temperatures and the use of nitric acid. rsc.org A key feature of this method is the gentle hydrolysis of phenyl esters using methanol (B129727) and potassium carbonate in the final step, which minimizes the occurrence of side reactions. rsc.org Furthermore, the stereoisomers in this process were successfully separated using silica (B1680970) gel column chromatography. rsc.org

In the context of related hybrid compounds, enantiomerically pure forms have been prepared. For instance, in a series of 5-hydroxy series hybrid compounds, the (-) enantiomer consistently showed higher affinity at both D2 and D3 receptors compared to the (+) enantiomer. nih.gov This highlights the importance of obtaining enantiomerically pure compounds for structure-activity relationship (SAR) studies. The synthesis of these specific enantiomers was achieved to explore their differential biological activities. nih.gov

For the asymmetric synthesis of substituted piperidines, a modular and efficient approach involves a gold-catalyzed cyclization of N-homopropargyl amides. nih.gov This method leads to cyclic imidates that can be chemoselectively reduced to afford α-amino ethers. These intermediates can then undergo a spontaneous Ferrier rearrangement to furnish piperidin-4-ones, which can be further reduced to the corresponding alcohols. nih.gov This highly flexible and diastereoselective [5+1] cycloaddition approach allows for the creation of piperidines with a free nitrogen atom, ready for derivatization. nih.gov

Derivatization Strategies for Structural Analogs of this compound

The development of structural analogs through derivatization is a cornerstone of drug discovery, allowing for the fine-tuning of a molecule's properties. For this compound, derivatization can be strategically performed at the quinoline ring, the piperazine nitrogen atoms, or through hybridization with other pharmacophores.

Modifications at the Quinoline Ring System

Modifications to the quinoline ring can significantly influence the electronic and steric properties of the entire molecule. One common strategy involves the introduction of various substituents at different positions of the quinoline nucleus. For instance, the introduction of a hydroxyl group at the 8-position of the quinoline moiety has been explored to create bifunctional iron chelators. nih.gov This modification is intended to impart neuroprotective properties by reducing oxidative stress. nih.gov

In another approach, the synthesis of novel quinoline-piperazine hybrids involved introducing active fluoro and methoxy (B1213986) groups at the 6th position of the quinoline ring to enhance biological activity. nih.gov The synthesis of these analogs typically starts from a substituted aniline, which is converted to a 4-hydroxy quinoline derivative and subsequently alkylated and brominated to allow for coupling with the piperazine moiety. nih.gov

A summary of potential modifications on the quinoline ring is presented in the table below.

| Modification Site | Substituent | Potential Rationale |

| 8-position | Hydroxyl group | Introduction of metal-chelating properties. nih.gov |

| 6-position | Fluoro group | Enhancement of biological activity. nih.gov |

| 6-position | Methoxy group | Modulation of electronic properties. nih.gov |

| 2-position | Amide/Sulfonamide linkage | Hybridization with other pharmacophores. nih.gov |

Substituent Variations on the Piperazine Nitrogen Atoms

The piperazine moiety offers a convenient handle for derivatization, primarily at the N4 nitrogen atom. A wide array of substituents can be introduced to explore their impact on the molecule's properties. The piperazine ring is a common feature in many approved drugs, often serving as a basic and hydrophilic group to optimize pharmacokinetic properties or as a scaffold to correctly position pharmacophoric groups for interaction with biological targets. mdpi.com

A series of 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives have been synthesized by condensing appropriately substituted 4-alkylpiperazines with 5-chloromethyl-8-quinolinol. researchgate.net This demonstrates a straightforward method for introducing various alkyl groups onto the piperazine nitrogen. The piperazine ring itself is a heterocyclic moiety found in numerous drugs and is known to interact with a variety of receptors. researchgate.net

The synthesis of more complex analogs can involve coupling the piperazine nitrogen with other cyclic systems or functional groups. For example, the final step in the synthesis of Zavegepant, a migraine treatment, involves the insertion of a piperazine moiety using 1-(1-methylpiperidin-4-yl)piperazine. mdpi.com

The table below outlines some potential substituent variations on the piperazine nitrogen.

| Substituent Type | Example | Potential Purpose |

| Alkyl | Methyl, Ethyl, Propyl | Modulate basicity and lipophilicity. researchgate.net |

| Aryl | Phenyl, Substituted Phenyl | Introduce additional binding interactions. |

| Heterocyclic | Pyrimidinyl | Introduce specific pharmacophoric features. researchgate.net |

| Acyl | Cyclopropyl(piperazin-1-yl)methanone moiety | Increase water solubility and oral bioavailability. mdpi.com |

Hybridization with Additional Pharmacophores

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug design. This can lead to compounds with dual or enhanced activity. For the this compound scaffold, hybridization can be achieved by linking other biologically active moieties to either the quinoline ring or the piperazine nitrogen.

One notable example is the development of bifunctional iron chelators where an iron-binding 8-hydroxy quinoline moiety is attached to a piperazine ring. nih.gov This creates a hybrid molecule with the potential to act as a dopamine (B1211576) D2/D3 agonist while also possessing neuroprotective properties through iron chelation. nih.gov

Another strategy involves conjugating the quinoline-piperazine core with sulfonamides and amides. nih.gov In one study, novel quinoline-piperazine hybrids were synthesized where piperazine-coupled sulfonamides and amides were introduced at the 2nd position of the quinoline ring. nih.gov This approach aimed to develop new antibacterial and antitubercular agents. nih.gov

Furthermore, hybridization can be achieved by linking the quinoline-piperazine scaffold to other complex chemical entities. For instance, quinoline derivatives have been hybridized with a vanillin (B372448) moiety to create compounds with potential anticancer activity. nih.gov In one such design, a 2-(4-bromophenyl)-N'-(4-hydroxy-3-methoxy-5-((4-methylpiperazin-1-yl)methyl)benzylidene)quinoline-4-carbohydrazide was synthesized. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For a compound like this compound, one would expect to see distinct signals for the protons on the quinoline core, the piperazine ring, and the methyl group.

Quinoline Protons: The aromatic protons on the quinoline ring would typically appear in the downfield region of the spectrum (usually δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and splitting patterns (e.g., doublets, triplets, multiplets) would depend on their position and coupling with neighboring protons.

Piperazine Protons: The protons on the piperazine ring are aliphatic and would appear more upfield. The protons adjacent to the nitrogen atoms would show characteristic chemical shifts, typically in the δ 2.5-4.0 ppm range. The symmetry of the piperazine ring and its attachment to the quinoline would influence the complexity of these signals.

Methyl Protons: The protons of the methyl group at the C8 position of the quinoline ring would appear as a sharp singlet in the upfield region (typically δ 2.0-3.0 ppm), as they are attached to an aromatic ring.

For illustrative purposes, ¹H NMR data for a related compound, 4,6-Dimethoxy-2-[4-(naphthalene-1-sulfonyl)-piperazin-1-ylmethyl]-quinoline , shows signals for piperazine protons around δ 2.61 and 3.28 ppm, and aromatic quinoline protons at δ 6.88, 7.30-7.38 ppm rsc.org.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

Quinoline Carbons: The carbon atoms of the quinoline ring would resonate in the aromatic region (typically δ 110-160 ppm). The carbon atom attached to the nitrogen (C2 or C4) and the bridgehead carbons would have characteristic chemical shifts.

Piperazine Carbons: The carbon atoms of the piperazine ring would appear in the aliphatic region (typically δ 40-60 ppm).

Methyl Carbon: The methyl carbon would give a signal in the upfield region of the spectrum (typically δ 15-25 ppm).

As an example, the ¹³C NMR spectrum of 4,6-Dimethoxy-2-[4-(thiophene-2-sulfonyl)-piperazin-1-ylmethyl]-quinoline shows piperazine carbons at δ 45.9 and 52.2 ppm, and quinoline carbons in the range of δ 99.6-161.7 ppm rsc.org.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). It would be used to establish the connectivity of protons within the quinoline ring system and the piperazine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connection between the piperazine ring and the quinoline core, as well as the position of the methyl group. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. mdpi.com For this compound, HRMS would be used to confirm the molecular formula, C₁₄H₁₇N₃. For example, the related compound 7-chloro-4-(4-methyl-1-piperazinyl)quinoline was analyzed by HRMS to confirm its anhydrous form mdpi.com.

GC-MS and LC-MS for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are essential for assessing the purity of a synthesized compound and confirming its identity in a mixture. rsc.org

LC-MS: This is often the preferred method for compounds like quinoline derivatives, which may have limited volatility. The sample is separated by liquid chromatography and the eluent is introduced into the mass spectrometer. LC-MS analysis of various quinoline-piperazine hybrids has been reported to confirm their calculated molecular mass. rsc.org

GC-MS: If the compound is sufficiently volatile and thermally stable, GC-MS can be used. The compound is vaporized and separated in a gas chromatograph before being detected by the mass spectrometer.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that corresponds to the vibrational frequencies of the bonds within the molecule.

In the analysis of this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct structural components. The aromatic quinoline ring system would show C-H stretching vibrations typically in the region of 3000-3100 cm⁻¹ and C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ range. The methyl group (CH₃) attached to the quinoline ring would be identified by its characteristic C-H stretching and bending vibrations.

The piperazine moiety would also present distinct spectral features. The N-H stretching vibration of the secondary amine in the piperazine ring, if present and not substituted, would appear as a moderate to weak band in the 3300-3500 cm⁻¹ region. C-N stretching vibrations associated with both the piperazine ring and its connection to the quinoline core would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The presence of these specific absorption bands provides strong evidence for the successful incorporation of the piperazine group at the 4-position of the 8-methylquinoline (B175542) scaffold.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (Methyl) | Stretching | 2850-2960 |

| Aliphatic C-H (Piperazine) | Stretching | 2800-3000 |

| C=C and C=N (Quinoline) | Stretching | 1400-1600 |

| C-N (Aryl-Amine) | Stretching | 1250-1360 |

| C-N (Aliphatic Amine) | Stretching | 1020-1250 |

| N-H (Piperazine) | Stretching | 3300-3500 (if unsubstituted) |

X-ray Diffraction Studies for Solid-State Structure Analysis

X-ray diffraction (XRD) techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid. This provides definitive information about the molecule's absolute configuration, conformation, and the packing of molecules in the crystal lattice.

Single-crystal X-ray diffraction is the gold standard for elucidating the precise molecular structure of a compound. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The data obtained allows for the determination of bond lengths, bond angles, and torsional angles with high precision.

For this compound, a single-crystal XRD study would unambiguously confirm the connectivity of the atoms, verifying that the piperazine ring is indeed attached to the C4 position of the quinoline ring and the methyl group to the C8 position. Furthermore, it would reveal the conformation of the piperazine ring, which typically adopts a chair conformation to minimize steric strain. The analysis would also detail the relative orientation of the quinoline and piperazine rings, providing insights into potential intramolecular interactions, such as hydrogen bonding. In cases where chiral centers are present in derivatives, single-crystal XRD can be used to determine the absolute stereochemistry.

X-ray powder diffraction (XRPD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used, which contains a multitude of small crystallites in random orientations. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample.

XRPD is particularly valuable for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. For pharmaceutical applications, identifying and controlling the polymorphic form is critical. An XRPD analysis of this compound would provide information on its degree of crystallinity and could be used to identify and differentiate between potential polymorphs.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the conjugated systems.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the quinoline ring system. Quinoline itself exhibits characteristic absorption bands due to π → π* transitions. The presence of the methyl group and the piperazine substituent can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). The piperazine group, acting as an auxochrome, can lead to a bathochromic (red) shift of the absorption bands due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. The specific λ_max values and the intensity of the absorption bands can be used to confirm the identity of the compound and to quantify its concentration in solution.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the proposed molecular formula.

Table 2: Theoretical Elemental Composition of this compound (C₁₄H₁₇N₃)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.01 | 14 | 168.14 | 73.97% |

| Hydrogen | H | 1.01 | 17 | 17.17 | 7.56% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 18.49% |

| Total | 227.34 | 100.00% |

Chromatographic Purity Assessment (e.g., TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of a compound by separating it from any unreacted starting materials, byproducts, or other impurities.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. A small spot of the sample is applied to a thin layer of adsorbent material (such as silica gel) on a solid support. The plate is then developed in a suitable solvent system. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used to identify the compound. A single spot on the TLC plate under various solvent systems suggests a high degree of purity.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative chromatographic technique that provides a high degree of resolution and sensitivity for purity assessment. google.com The sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector measures the separated components as they elute from the column, generating a chromatogram. The purity of the this compound is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, the retention time of the main peak should be consistent, and the peak area should be greater than 95% for the compound to be considered pure for most research purposes.

Impact of Quinoline Ring Substitution on Biological Activity

The substitution pattern on the quinoline ring is a critical determinant of the biological activity of this compound analogs. The position and nature of these substituents can modulate the molecule's interaction with its biological targets.

Influence of Piperazine Attachment Position (e.g., C-4 vs. C-2)

The point of attachment of the piperazine moiety to the quinoline ring significantly impacts the pharmacological profile of the resulting compound. The majority of biologically active quinoline-piperazine hybrids feature the piperazine ring at the C-4 position. This arrangement is found in several compounds with demonstrated antimalarial and anticancer activities. mdpi.comresearchgate.net

In contrast, analogs with the piperazine attached at the C-2 position have also been synthesized and evaluated. For example, a series of 2-((piperazin-1-yl)methyl)quinoline derivatives were investigated for their antibacterial and antituberculosis properties. nih.gov These studies suggest that the C-2 and C-4 positions offer distinct vectors for orienting the piperazine substituent, which in turn affects the molecule's ability to interact with specific biological targets. The choice between C-4 and C-2 attachment is a key consideration in the design of new quinoline-based therapeutic agents.

Effects of Substituents at Other Quinoline Ring Positions (e.g., C-6, C-7)

Substituents at other positions on the quinoline ring, particularly at C-6 and C-7, have been extensively studied to optimize the biological activity of 4-piperazinyl-quinoline analogs.

C-7 Position: The introduction of a chlorine atom at the C-7 position is a common feature in many potent antimalarial aminoquinolines. mdpi.com The crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, a truncated analog of the antimalarial drug piperaquine, highlights the importance of this substitution. mdpi.compreprints.org

C-6 Position: Substitutions at the C-6 position have also been shown to modulate activity. For instance, in a series of triazine-quinoline hybrids, the presence of a methoxy or methyl group at the C-6 position was found to be favorable for COX-2 inhibitory activity. nih.gov

Conformational and Electronic Effects of Piperazine Ring Substituents

The piperazine ring itself serves as a versatile linker and a site for further modification, allowing for the introduction of a wide range of substituents that can profoundly affect the molecule's properties.

N-Alkyl and N-Aryl Substitutions on Piperazine Moiety

The nitrogen atom of the piperazine ring that is not attached to the quinoline core provides a convenient handle for introducing various alkyl and aryl groups. These substitutions can significantly impact the compound's lipophilicity, solubility, and ability to form hydrogen bonds, all of which are critical for its pharmacokinetic and pharmacodynamic profile.

Studies on various N-alkyl and N-aryl piperazine derivatives have demonstrated significant antimicrobial activity. nih.govresearchgate.net For instance, the synthesis of 5-((4-alkylpiperazin-1-yl)methyl)quinolin-8-ol derivatives yielded compounds with notable antibacterial properties. researchgate.net Similarly, N-aryl substitutions have been explored in the context of developing inhibitors for human equilibrative nucleoside transporters, where the nature of the aryl group influences the potency and selectivity of the compounds. frontiersin.org

Interactive Table: Impact of Piperazine Substituents on Biological Activity

| Base Scaffold | Piperazine Substituent | Observed Biological Activity | Reference |

| 4-(Piperazin-1-yl)quinoline | Methyl | Antimalarial activity | mdpi.compreprints.org |

| 2-((Piperazin-1-yl)methyl)quinoline | Various sulfonamides and amides | Antibacterial and antituberculosis | nih.gov |

| 5-((Piperazin-1-yl)methyl)quinolin-8-ol | Alkyl groups | Antibacterial activity | researchgate.net |

| 4-((Piperazin-1-yl)methyl)-1,3,5-triazine | 2-Fluorophenyl | Inhibition of human equilibrative nucleoside transporters | frontiersin.org |

Stereochemical Considerations of Piperazine Substituents

When the substituents on the piperazine ring introduce chiral centers, the stereochemistry can have a dramatic effect on biological activity. This is particularly evident in the case of fluoroquinolone antibiotics, where the stereochemistry of methyl groups on a C-7 piperazine ring differentially affected potency against mammalian topoisomerase II and bacterial DNA gyrase. nih.gov The trans configuration was found to be more active against the mammalian enzyme, suggesting that the spatial arrangement of the substituents is critical for optimal interaction with the target. nih.gov This highlights the importance of considering stereochemistry in the design of new analogs to achieve desired selectivity and potency.

Hybrid Pharmacophore Design and its Influence on Bioactivity

The strategy of hybrid pharmacophore design is a powerful tool in medicinal chemistry for developing novel therapeutic agents with enhanced efficacy and selectivity. This approach involves the combination of two or more pharmacophoric units from different bioactive molecules into a single molecular entity. The resulting hybrid compound is designed to interact with multiple targets or different binding sites on a single target, potentially leading to improved biological activity, reduced off-target effects, and the ability to overcome drug resistance mechanisms. In the context of 4-piperazinyl-quinoline derivatives, this strategy has been effectively employed to explore and enhance their therapeutic potential, particularly in the realm of oncology.

One notable application of this approach involved the design and synthesis of a series of 4-piperazinylquinoline derivatives linked to urea (B33335) or thiourea (B124793) scaffolds. nih.govresearchgate.net This work was based on the concept of improving the anti-breast cancer activity of the 4-aminoquinoline (B48711) core, a scaffold famously found in the antimalarial drug chloroquine, which has been repurposed for its anticancer properties. nih.gov By creating hybrid molecules that incorporate the 4-piperazinylquinoline moiety with urea/thiourea groups, researchers aimed to generate novel compounds with superior antiproliferative effects.

The synthesized hybrids were evaluated for their effectiveness against a panel of human breast cancer cell lines, including MDA-MB231, MDA-MB468, and MCF7, as well as non-cancerous breast epithelial cell lines. nih.gov The results demonstrated that several of the novel hybrid compounds exhibited significantly improved and selective antiproliferative activity against the cancer cells. nih.govresearchgate.net

Among the synthesized compounds, a thiourea derivative, compound 23 (4-(7-chloro-quinolin-4-yl)-piperazine-1-carbothioic acid (2-morpholin-4-yl-ethyl)-amide), emerged as a particularly promising lead. nih.gov This compound displayed a 7- to 11-fold higher potency in its anti-growth and cell-killing activity on cancer cells compared to non-cancer cells. nih.govresearchgate.net Further mechanistic studies revealed that compound 23 induced a loss of plasma membrane integrity in cancer cells, highlighting a potential mechanism for its selective cytotoxicity. nih.govresearchgate.net The success of this hybrid pharmacophore approach underscores its potential for generating effective and safe anticancer drug candidates. nih.gov

The influence of the hybrid design on bioactivity is further illustrated by the structure-activity relationships observed within the series. The nature of the substituent on the urea or thiourea moiety, as well as the substitution pattern on the quinoline ring, played a crucial role in determining the antiproliferative potency and selectivity of the compounds.

Table 1: Antiproliferative Activity of Selected 4-Piperazinylquinoline Hybrids This is an interactive table. You can sort and filter the data.

| Compound Number | Scaffold Type | Key Substituents | Noteworthy Activity |

|---|---|---|---|

| 5 | Urea | - | Significantly improved antiproliferative activity |

| 9 | Urea | - | Significantly improved antiproliferative activity |

| 17 | Thiourea | - | Significantly improved antiproliferative activity |

| 18 | Thiourea | - | Significantly improved antiproliferative activity |

| 21 | Thiourea | - | Significantly improved antiproliferative activity |

| 23 | Thiourea | 7-chloro-quinoline, 2-morpholin-4-yl-ethyl | 7-11 fold higher activity on cancer vs. non-cancer cells |

| 29 | Thiourea | - | Significantly improved antiproliferative activity |

Data sourced from Kumar et al. (2019). nih.gov

Computational SAR and QSAR Modeling

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are indispensable tools for elucidating the complex relationships between the chemical structure of a compound and its biological activity. These in silico techniques provide valuable insights into the molecular interactions governing the efficacy of drug candidates and guide the rational design of more potent and selective analogs. For quinoline derivatives, a class of compounds with a broad spectrum of pharmacological activities, computational modeling has been extensively applied to understand their mechanism of action and to predict the bioactivity of novel structures. nih.govnih.gov

Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful methods used to correlate the 3D properties of molecules with their biological activities. nih.gov These models generate contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields could enhance or diminish activity. nih.gov For instance, 3D-QSAR studies on quinoline derivatives as anticancer agents have successfully identified key structural features that are critical for their antitumor effects. nih.gov These models have highlighted the importance of specific electrostatic and hydrophobic fields in the interaction with biological targets like the aromatase enzyme, which is crucial in breast cancer therapy. nih.gov The predictive power of these models, often validated by a high correlation coefficient (r²) and cross-validated correlation coefficient (q²), allows for the virtual screening and prioritization of new derivatives for synthesis. nih.govbenthamdirect.com

Molecular docking is another critical computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing a detailed view of the binding mode and interactions at the atomic level. tandfonline.comnih.gov Docking studies performed on quinoline derivatives have been instrumental in understanding their interactions with various biological targets, including enzymes and protein receptors. tandfonline.comnih.gov For example, docking simulations of quinoline derivatives into the active site of bacterial DNA gyrase or the aromatase enzyme have revealed specific hydrogen bonds and π-π stacking interactions that are essential for their inhibitory activity. nih.govnih.gov These studies not only help to explain the observed SAR but also provide a structural basis for the design of new inhibitors with improved binding affinity and specificity. nih.gov

In the context of anticancer drug design, computational studies have been applied to various quinoline derivatives to predict their activity against different cancer cell lines and to elucidate their mechanisms of action, such as the inhibition of tubulin polymerization or topoisomerase enzymes. tandfonline.comnih.gov The integration of 3D-QSAR and molecular docking provides a synergistic approach, where the statistical models from QSAR are rationalized by the specific molecular interactions observed in docking simulations. nih.gov This combined approach has proven to be highly effective in designing novel quinoline-based compounds with enhanced therapeutic properties. nih.govtandfonline.com

Table 2: Application of Computational Models in Quinoline Derivative Research This is an interactive table. You can sort and filter the data.

| Computational Method | Application | Key Findings | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Predicting antibreast cancer activity | Electrostatic, hydrophobic, and hydrogen bond fields significantly impact activity. | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Studying P-selectin inhibitors | Generated models with good predictive ability (q² > 0.5) for atherosclerosis drug design. | nih.gov |

| Molecular Docking | Investigating inhibitors of bacterial DNA gyrase | Explained hydrogen bonding and pi-pi stacking interactions with the enzyme's active site. | nih.gov |

| Molecular Docking | Studying tubulin inhibitors for colorectal cancer | Determined the binding type of quinoline compounds within the tubulin protein. | tandfonline.com |

| QSAR & Machine Learning | Predicting P-glycoprotein inhibition | Developed models to predict the inhibitory activity of quinoline derivatives against ABCB1 to combat multidrug resistance. | nih.gov |

Preclinical Pharmacological Investigations of 8 Methyl 4 Piperazin 1 Yl Quinoline and Its Derivatives

In Vitro Biological Activity Spectrum Analysis

The versatility of the 4-piperazinyl-quinoline scaffold has prompted a wide array of in vitro biological testing. These investigations aim to elucidate the spectrum of activity, identify potential mechanisms of action, and discover lead compounds for further development. The core structure has been chemically modified in various ways, leading to a library of compounds screened for antimicrobial, anticancer, and neuroprotective properties, among others.

Derivatives of the quinoline-piperazine scaffold have demonstrated a broad spectrum of antimicrobial activity. The unique chemical properties of this hybrid structure make it a focal point in the search for new agents against resistant pathogens. researchgate.net

Antibacterial Activity The antibacterial potential of quinoline-piperazine hybrids is well-documented, with activity observed against both Gram-positive and Gram-negative bacteria. researchgate.netiaea.org A series of 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives were synthesized and showed significant antibacterial properties, with three out of four tested compounds outperforming standard antibiotic controls. nih.gov In another study, novel 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives were developed; compound 5k was the only one in its series to show significant activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 10 µM. iaea.org Furthermore, 7-[4-(5-amino- iaea.orgnih.govarabjchem.orgthiadiazole-2-sulfonyl)-piperazin-1-yl] fluoroquinolonic derivatives demonstrated potent activity against Gram-positive bacteria such as S. aureus, E. faecalis, and Bacillus sp., with MIC values ranging from 1-5 µg/ml. unipa.it Some quinazoline (B50416) derivatives featuring a piperazine (B1678402) linker also exhibited notable inhibitory effects against the bacterium Xanthomonas oryzae pv. oryzicola (Xoc). globalresearchonline.net

Antifungal Activity The antifungal properties of these compounds have also been explored. A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which are isosteric relatives of quinolines, were evaluated for antifungal activity. nih.gov While inactive against Candida glabrata and C. albicans ATCC 10231, compounds 8a, 8b, and 8c were effective against a clinical isolate of C. albicans and C. glabrata ATCC 15126, with MIC values ranging from 0.3 to 3.0 mg/mL. nih.gov Additionally, certain piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety showed excellent inhibition against Rhizoctonia solani, with compounds A13 and A41 having EC₅₀ values of 0.83 and 0.88 µg/mL, respectively. nih.gov

Antitubercular Activity Quinolines are a known class of antitubercular agents, with bedaquiline (B32110) being a notable example. arabjchem.org Hybrid quinoline-piperazine derivatives have been synthesized and tested against Mycobacterium tuberculosis. In one study, two compounds, 10g and 11e , displayed significant inhibitory activity against all tested TB strains, with MIC values of 0.07 µM and 1.1 µM, respectively, which is more effective than some first and second-line TB drugs. arabjchem.org Another study involving 7-[4-(5-amino- iaea.orgnih.govarabjchem.orgthiadiazole-2-sulfonyl)-piperazin-1-yl] fluoroquinolonic derivatives showed that selected compounds had moderate in vitro antitubercular activity against the M. tuberculosis H37Rv strain, with an MIC of 10 µg/ml. unipa.it

Antiparasitic Activity The quinoline (B57606) core is famous for its role in antimalarial drugs like chloroquine. researchgate.net Research into piperazine-substituted 4(1H)-quinolones has identified compounds with potent antimalarial activity. nih.gov For instance, 6-Methyl-7-phenylpiperazinyl-4(1H)-quinolone 8q was highly potent against the W2 strain of Plasmodium falciparum, with an EC₅₀ value of 0.44 nM. nih.gov In a separate effort, quinoline-piperazine/pyrrolidine derivatives were synthesized and evaluated for antileishmanial activity against Leishmania donovani. nih.gov Compounds 33 and 46 showed significant in vivo inhibition of 56.32% and 49.29%, respectively, identifying compound 33 as a potential lead for further optimization. nih.gov

Interactive Table of Antimicrobial Activity

| Compound/Derivative Class | Target Organism | Activity (MIC/EC₅₀) | Reference |

| 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol | Gram-positive & Gram-negative bacteria | Significant activity | nih.gov |

| Compound 5k | Staphylococcus aureus | 10 µM (MIC) | iaea.org |

| Fluoroquinolonic derivatives VIIa-d | S. aureus, E. faecalis, Bacillus sp. | 1-5 µg/ml (MIC) | unipa.it |

| Compound 10g | M. tuberculosis | 0.07 µM (MIC) | arabjchem.org |

| Compound 11e | M. tuberculosis | 1.1 µM (MIC) | arabjchem.org |

| Fluoroquinolonic derivatives VIIa, b | M. tuberculosis H37Rv | 10 µg/ml (MIC) | unipa.it |

| Compound 8q | P. falciparum (W2 strain) | 0.44 nM (EC₅₀) | nih.gov |

| Compound 33 | Leishmania donovani | 56.32% inhibition in vivo | nih.gov |

| Cinnoline 8a, 8b, 8c | C. albicans (clinical isolate) | 0.3-3.0 mg/mL (MIC) | nih.gov |

| Piperidine-carbohydrazide A13 | Rhizoctonia solani | 0.83 µg/mL (EC₅₀) | nih.gov |

The 4-piperazinyl-quinoline scaffold has been extensively investigated for its anticancer properties. researchgate.net These derivatives have shown the ability to inhibit cancer cell growth through various mechanisms, including the disruption of DNA replication. globalresearchonline.netresearchgate.net A range of hybrid molecules have demonstrated significant antiproliferative effects across numerous human tumor cell lines. nih.govresearchgate.net

A series of aminated quinolinequinones linked to piperazine analogs (QQ1-7) were screened against the NCI-60 panel of cancer cell lines. nih.govresearchgate.net These compounds showed potent growth inhibition, particularly against renal cancer, breast cancer, and leukemia cell lines. nih.govresearchgate.net For example, QQ1 was identified as a hit compound against ACHN renal cancer cells with an IC₅₀ value of 1.55 µM. nih.govresearchgate.net Another study focused on 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives (8a–l), which exhibited potent activity against the UO-31 renal cell carcinoma line. unipa.it

In the context of breast cancer, new 4-piperazinylquinoline derivatives with a urea (B33335)/thiourea (B124793) scaffold were synthesized. nih.govresearchgate.net Among these, compound 23 (4-(7-chloro-quinolin-4-yl)-piperazine-1-carbothioic acid (2-morpholin-4-yl-ethyl)-amide) was particularly noteworthy, showing 7-11 fold higher antigrowth activity in cancer cells compared to non-cancer cells. nih.govresearchgate.net Additionally, novel vindoline (B23647)–piperazine conjugates were evaluated, with compounds 23 and 25 showing low micromolar growth inhibition (GI₅₀) against most of the 60 cell lines tested. mdpi.com Specifically, the vindoline conjugate 23 was most effective against the MDA-MB-468 breast cancer cell line with a GI₅₀ of 1.00 µM. mdpi.com

Interactive Table of Antineoplastic Activity

| Compound/Derivative Class | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| QQ1 (quinolinequinone-piperazine) | ACHN (Renal Cancer) | 1.55 µM (IC₅₀) | nih.govresearchgate.net |

| 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitriles | UO-31 (Renal Cancer) | Potent Activity | unipa.it |

| Compound 23 (Thiourea derivative) | MDA-MB231, MDA-MB468, MCF7 (Breast) | Significantly improved antiproliferative activity | nih.govresearchgate.net |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast Cancer) | 1.00 µM (GI₅₀) | mdpi.com |

| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | 1.35 µM (GI₅₀) | mdpi.com |

The piperazine-quinoline framework has been identified as a promising scaffold for targeting G-protein coupled receptors (GPCRs), particularly dopamine (B1211576) D2 and D3 receptors, which are implicated in various neurological disorders. nih.govnih.gov A study focused on designing multifunctional ligands by introducing an 8-hydroxy quinoline moiety onto a piperazine-based template. nih.gov The resulting compounds, including 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol , were tested in functional assays using cloned human D2 and D3 receptors. nih.gov The results showed that these compounds are potent agonists at both D2 and D3 receptors with similar potency and full or near-complete agonism compared to dopamine. nih.gov This demonstrated that the incorporation of the 8-hydroxy quinoline group retained high-affinity binding and potent agonist activity at these receptors. nih.gov

Other research has confirmed that the N-phenylpiperazine scaffold can bind selectively to the D3 receptor over the D2 receptor. nih.gov For instance, a 3-thiophenephenyl fluoride (B91410) substituted N-phenylpiperazine analog, compound 6a , was found to bind to the human D3 receptor with nanomolar affinity and approximately 500-fold greater selectivity over the D2 receptor. nih.gov This highlights the tunability of the quinoline-piperazine scaffold for achieving receptor subtype selectivity.

The inhibitory activity of quinoline-piperazine derivatives against various enzymes is a key area of preclinical investigation, relevant to both antimicrobial and anticancer research.

Kinase Inhibition Numerous quinoline derivatives have been evaluated as kinase inhibitors, a major focus in oncology. arabjchem.org Derivatives of the 4-piperazinoquinoline scaffold have shown inhibitory activity against VEGFR-2. nih.gov Other studies have reported quinoline derivatives that inhibit the PI3K/AkT/mTOR pathway, with some molecules entering clinical trials. nih.gov For example, omipalisib (B1684000) (GSK2126458), a quinoline derivative, is a potent inhibitor of both PI3K and mTOR. nih.gov Furthermore, 3,6-disubstituted quinoline derivatives have shown selective inhibition against c-Met kinase. nih.gov

DNA Gyrase and Topoisomerase IV Inhibition Quinolone antibacterials are well-known to target bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov They function by converting these enzymes into toxic adducts on the DNA, which leads to DNA damage and cell death. nih.gov This mechanism involves stabilizing the enzyme-DNA cleavage complex, which stalls replication forks and ultimately fragments the bacterial chromosome. nih.gov While specific data for 8-Methyl-4-piperazin-1-yl-quinoline is not detailed, its structural similarity to quinolone antibiotics suggests a high likelihood of a similar mechanism of action against these bacterial topoisomerases. nih.govnih.gov

Quinoline derivatives, particularly those containing a hydroxyl group like 8-hydroxyquinolines, have been investigated for their antioxidant properties. nih.govnih.govdoaj.org These compounds are of interest for their potential to combat oxidative stress, a pathological feature of many diseases, including neurodegenerative disorders. nih.gov

A study on novel 8-hydroxyquinoline (B1678124) derivatives found that most of the synthesized compounds exhibited potential antioxidant properties. nih.gov Specifically, compound 5b from this series showed an oxygen radical absorbance capacity (ORAC-FL) value of 2.63 Trolox equivalents, indicating significant antioxidant activity. nih.gov This compound was also shown to have excellent protective effects against the oxidative toxin H₂O₂ in PC12 cells. nih.gov Another investigation into newly synthesized quinoline derivatives (Qui1-Qui3) confirmed their antioxidant activity against the ABTS cation radical. mdpi.com The presence and position of substituents on the quinoline ring, such as methyl or hydroxyl groups, can influence the antioxidant potential. mdpi.com The development of multifunctional ligands often incorporates the 8-hydroxy quinoline moiety for its ability to reduce oxidative stress, partly through its antioxidant capacity and its ability to chelate metals involved in generating reactive oxygen species. nih.gov

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease. nih.govfrontiersin.org Quinoline derivatives, especially 8-hydroxyquinolines, have been designed as potential therapeutic agents to inhibit this process. nih.govnih.gov

A series of novel hybrid 8-hydroxyquinoline-indole derivatives were synthesized and screened for their ability to inhibit the self-induced aggregation of Aβ₁₋₄₂. nih.gov Compounds 18c, 18d, and 18f were identified as potent inhibitors with EC₅₀ values of 1.72, 1.48, and 1.08 µM, respectively, which is significantly more potent than the known anti-amyloid drug clioquinol (B1669181) (EC₅₀ = 9.95 µM). nih.gov These compounds also effectively inhibited Aβ₁₋₄₂ aggregation induced by copper and zinc ions. nih.gov Similarly, another series of multitargeted 8-hydroxyquinoline derivatives showed significant inhibitory effects against self-induced Aβ₁₋₄₂ aggregation. nih.gov Molecular docking studies suggest that these compounds may interact with the Aβ peptide through hydrogen bonds and π-π stacking interactions, thereby preventing aggregation. nih.gov

In Vivo Efficacy Assessment in Relevant Preclinical Animal Models

The therapeutic potential of quinoline-piperazine scaffolds has been evaluated in a variety of preclinical animal models, demonstrating a broad spectrum of activity. These in vivo studies are critical for validating in vitro findings and establishing a foundation for potential clinical development across several disease categories.

Models for Infectious Diseases (e.g., Bacterial Infections, Tuberculosis, Malaria)

Derivatives of the quinoline-piperazine core have shown significant promise in animal models of various infectious diseases.

Bacterial Infections: In a neutropenic mouse thigh infection model, the in vivo efficacy of quinoline derivatives as efflux pump inhibitors (EPIs) was investigated against resistant Staphylococcus aureus. nih.gov The study utilized S. aureus strain SA-1199B, which overexpresses the NorA efflux pump. When administered alone, neither ciprofloxacin (B1669076) nor the EPIs (PQQ16P and PQK4F) significantly reduced the bacterial load in the thigh tissue 20 hours post-treatment. nih.gov However, the combination of these EPIs with ciprofloxacin demonstrated in vivo synergism, highlighting their potential to counteract antimicrobial resistance. nih.gov Another study reported that a fluoroquinolone derivative, compound 5b, displayed good in vivo efficacy against Methicillin-resistant S. aureus (MRSA) in a mouse infection model. ccspublishing.org.cn

Tuberculosis: The emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. nih.govnih.gov Quinoline derivatives, such as the FDA-approved drug bedaquiline, are significant in the treatment of MDR-TB. nih.gov In this context, novel quinoline-piperazine hybrids have been designed and synthesized, anticipating improved biological activity against tuberculosis. nih.gov While many derivatives have been synthesized for this purpose, specific in vivo efficacy data from animal models for these novel hybrids were not detailed in the reviewed literature. nih.gov

Malaria: The in vivo antimalarial activity of several quinoline derivatives has been assessed in Plasmodium berghei-infected mouse models, a standard for preliminary efficacy testing. nih.govnih.govmdpi.com A hydrazine (B178648) derivative, compound 1f, demonstrated activity against blood-stage parasites comparable to the reference drug chloroquine. nih.gov In a separate study, aminoquinoline-pyrimidine hybrids were evaluated, with compounds 7e and 7i selected for in vivo testing in P. berghei-infected mice due to their potent in vitro activity against both chloroquine-sensitive and -resistant P. falciparum strains. nih.gov Another investigation of 1,2,3-triazol-1-yl quinoline derivatives found that compound 75 showed a 49% inhibition of parasitemia in a P. berghei-infected mouse model. mdpi.com

Table 1: In Vivo Antimalarial Activity of Quinoline Derivatives in P. berghei Models

| Compound/Derivative | Animal Model | Key Finding | Reference |

|---|---|---|---|

| Hydrazine derivative 1f | P. berghei-infected mice | Activity against blood parasites similar to chloroquine. | nih.gov |

| Aminoquinoline-pyrimidine hybrids (7e, 7i) | P. berghei-infected mice | Selected for in vivo studies based on potent in vitro results. | nih.gov |

Animal Models for Oncological Research

The antitumor potential of quinoline-piperazine derivatives has been confirmed in several in vivo models. In a 7,12-dimethylbenz(a)anthracene (DMBA)-induced rat model for breast cancer, a synthesized quinoline derivative, compound 8i, demonstrated significant anti-breast cancer activity. jocpr.com This finding reinforced in vitro results that showed the compound effectively inhibits the EGFR-TK enzyme. jocpr.com

Another study focused on quinoline-chalcone hybrids, which have been shown to possess potent tumor growth inhibition. One such hybrid demonstrated efficacy at two different dose levels in a xenograft mouse model using UACC903 melanoma cells. nih.gov Furthermore, the in vivo bioavailability of piperazine-linked quinolinequinones, specifically QQ1 and QQ4, was assessed in male Sprague-Dawley rats. nih.gov The study concluded that both compounds had poor oral bioavailability in rats, which was attributed to faster intrinsic hepatic clearance compared to humans. nih.gov

Table 2: In Vivo Efficacy of Quinoline-Piperazine Derivatives in Oncology Models

| Compound/Derivative | Animal Model | Disease Model | Key Finding | Reference |

|---|---|---|---|---|

| Compound 8i | DMBA-induced rat model | Breast Cancer | Demonstrated significant anti-breast cancer activity. | jocpr.com |

| Quinoline-chalcone hybrid | Xenograft mice model | Melanoma (UACC903 cells) | Showed potent tumor growth inhibition. | nih.gov |

Models for Neurodegenerative and Neurological Disorders (e.g., Parkinson's Disease)

The role of iron in the pathogenesis of Parkinson's disease (PD) has spurred the development of bifunctional molecules that combine dopamine D2/D3 receptor agonism with iron chelation. nih.gov A derivative, 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol (compound (-)-19b), was tested in established rat models of Parkinson's disease. nih.gov In reserpinized rats, a model for parkinsonian akinesia, compound (-)-19b exhibited potent activity in reversing locomotor deficits. nih.gov Furthermore, in the 6-hydroxydopamine (6-OHDA) lesioned rat model, which mimics the dopamine depletion seen in PD, the compound produced potent rotational activity, indicative of dopamine receptor stimulation. nih.gov These findings suggest that such lead molecules could have potential for both symptomatic treatment and neuroprotection in Parkinson's disease. nih.gov

Table 3: In Vivo Efficacy of a Quinoline-Piperazine Derivative in Parkinson's Disease Models

| Compound/Derivative | Animal Model | PD Model Type | Key Finding | Reference |

|---|---|---|---|---|

| (-)-19b | Reserpinized rats | Akinesia/Locomotor Deficit | Potently reversed locomotor activity deficits. | nih.gov |

Investigations in Other Disease-Specific Animal Models

The versatile quinoline-piperazine scaffold has been investigated for other therapeutic applications, such as acting as chemosensitizers in fungal infections. One study identified a piperazinyl quinoline that, when combined with fluconazole, could reverse resistance in clinical isolates of Candida albicans. researchgate.net While these in vitro findings are promising, detailed in vivo efficacy studies in corresponding animal models of fungal disease were not extensively covered in the reviewed literature. researchgate.net The primary focus of in vivo research for this class of compounds remains centered on infectious diseases, oncology, and neurodegenerative disorders.

Table of Compounds

| Compound Name | Chemical Name / Description |

|---|---|

| (-)-19b | (-)-4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol |

| 7e | Aminoquinoline-pyrimidine hybrid with a two-carbon linker and 4-ethylpiperazin-1-yl substitution |

| 7i | Aminoquinoline-pyrimidine hybrid with a three-carbon linker and pyrrolidine-1-yl substitution |

| 8i | A substituted 5-((4-chloroquinolin-3-yl)-methylidene)-2-(piperazin-1-yl)-1,3-thiazol-4(5H)-one derivative |

| Bedaquiline | A diarylquinoline antimycobacterial drug |

| Chloroquine | A 4-aminoquinoline (B48711) antimalarial drug |

| Ciprofloxacin | A fluoroquinolone antibiotic |

| Compound 1f | A hydrazine quinoline derivative |

| Compound 5b | A fluoroquinolone derivative with a 3-alkoxyimino-4-(cyclopropylanimo)methylpyrrolidine moiety |

| Compound 75 | A 1,2,3-triazol-1-yl quinoline derivative |

| PQQ16P | A quinoline-based NorA efflux pump inhibitor |

| PQK4F | A quinoline-based NorA efflux pump inhibitor |

| QQ1 | A piperazine-linked quinolinequinone |

An in-depth analysis of the available scientific literature reveals a scarcity of detailed mechanistic studies specifically focused on the compound this compound. While this molecule is cataloged in chemical databases, comprehensive research elucidating its primary molecular targets and its precise effects on intracellular signaling pathways, as requested, is not extensively published in publicly accessible resources.

Consequently, providing a thorough and scientifically accurate article that strictly adheres to the detailed outline on direct binding studies, target deconvolution, modulation of gene expression, induction of apoptosis, and effects on cellular membrane integrity for this specific compound is not feasible at this time. The information required to populate these specific subsections with detailed research findings and data tables is not currently available in the public domain. Further research would be required to elucidate the specific molecular and cellular effects of this compound.

Mechanistic Investigations and Molecular Target Elucidation

Analysis of Intracellular Signaling Pathways and Cellular Responses

Metal Chelation Properties and Redox Homeostasis Modulation

The ability of a molecule to bind metal ions, known as metal chelation, is a critical mechanism of action for many therapeutic compounds. This interaction can significantly impact biological systems by modulating the concentration and reactivity of essential metal ions, thereby influencing cellular redox homeostasis.

The quinoline (B57606) ring system, particularly when substituted with a hydroxyl group at the 8-position (8-hydroxyquinoline), is a well-established and potent chelator of various metal ions. While 8-Methyl-4-piperazin-1-yl-quinoline lacks the 8-hydroxyl group, the nitrogen atom of the quinoline ring and the two nitrogen atoms of the piperazine (B1678402) moiety provide potential sites for metal ion coordination. Research on analogous structures suggests that the quinoline nitrogen can participate in the formation of metal complexes.

The introduction of a methyl group at the 8-position, as in the compound of interest, may sterically influence the geometry of potential metal complexes, thereby affecting their stability and selectivity for specific metal ions. Furthermore, the piperazine ring at the 4-position introduces additional coordination sites. Bifunctional iron chelators have been developed by attaching a piperazine moiety to an 8-hydroxyquinoline (B1678124) core, which has been shown to confer neuroprotective properties by reducing oxidative stress. nih.gov

While direct experimental data on the metal chelation capabilities of this compound are not extensively documented, the structural motifs present suggest a potential to interact with transition metal ions. Such interactions could modulate redox-active metals like iron and copper, thereby influencing cellular redox balance and potentially mitigating oxidative stress. This hypothetical modulation of redox homeostasis warrants further investigation to elucidate the precise nature and biological consequences of any metal-chelating activity.

Mechanistic Relationships between Compound Structure and Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The specific arrangement of atoms and functional groups dictates how the molecule interacts with its biological targets. For this compound, the interplay between the quinoline core, the methyl group, and the piperazine substituent is crucial for its pharmacological profile.

Structure-activity relationship (SAR) studies on various quinoline derivatives have provided valuable insights into the roles of different structural features. The quinoline nucleus itself is a key pharmacophore, and its substitution pattern significantly influences biological activity. For instance, in the context of antimalarial drugs, the presence of a substituent at the 4-position of the quinoline ring is often critical for efficacy.

The piperazine ring, a common moiety in many biologically active compounds, is known to be important for various pharmacological activities, including anticancer and antiviral effects. The basic nitrogen atoms of the piperazine ring can participate in hydrogen bonding and ionic interactions with biological targets, such as enzymes and receptors. The nature of the substituent on the distal nitrogen of the piperazine ring can further modulate the compound's activity and pharmacokinetic properties. nih.gov

In the case of this compound, the methyl group at the 8-position can influence the molecule's lipophilicity and its steric interactions with target proteins. Studies on other quinoline derivatives have shown that even small alkyl groups can significantly alter biological activity.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a ligand and its protein target.

Prediction of Binding Modes and Affinities with Target Proteins

Molecular docking simulations have been instrumental in elucidating the binding modes of quinoline (B57606) derivatives. For instance, studies on analogous compounds have shown that the quinolinyl moiety often buries itself in specific subsites of target proteins. In the case of cruzain, a cysteine protease, the quinolinyl part of a similar compound was found to occupy the S2 subsite. researchgate.net The piperazine (B1678402) substituent, on the other hand, orients towards other regions of the binding pocket. researchgate.net This directional binding, dictated by the quinoline core, is a crucial determinant of the inhibitory activity of this class of compounds. researchgate.net

The development of hybrid molecules incorporating the 8-hydroxyquinoline (B1678124) moiety, a known metal-binding pharmacophore, with a piperazine-containing template has been a successful strategy. nih.gov Docking studies on these hybrids have helped in understanding their potential to interact with biological targets while retaining the desired pharmacological activity. nih.gov The underlying hypothesis is that the quinoline portion can chelate metal ions, potentially reducing oxidative stress, without compromising the molecule's primary binding affinity. nih.gov

Furthermore, in silico evaluations, including ADME (absorption, distribution, metabolism, and excretion) predictions and molecular docking, are often performed to assess the pharmacokinetic profiles and binding orientations of newly synthesized compounds at their target active sites. nih.gov This comprehensive computational screening helps in prioritizing compounds for further experimental validation. nih.govunipa.it

Analysis of Key Residue Interactions within Binding Pockets

A detailed analysis of the docking poses reveals specific interactions between the ligand and the amino acid residues of the protein's binding pocket. These interactions are critical for the stability of the ligand-protein complex. For example, in the case of cruzain, the quinolinyl moiety of a related inhibitor was predicted to be near Glu208, while the substituent at position 4 was directed toward Cys25. researchgate.net

In studies involving other quinoline derivatives targeting different kinases, key hydrogen bond interactions are often observed with residues in the hinge region of the kinase domain. nih.gov For instance, interactions with residues like M156 have been shown to be crucial for anchoring ligands within the binding pocket. nih.gov The surrounding hydrophobic residues also play a significant role in stabilizing the complex. nih.gov The analysis of these interactions provides a rational basis for the observed inhibitory activity and guides the design of more potent inhibitors.

Dynamics Simulations (e.g., Molecular Dynamics) for Conformational Behavior

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the conformational changes and stability of the complex over time. MD simulations have been employed to study the behavior of quinoline-based compounds and their protein targets.

For example, MD simulations performed on complexes of quinoline derivatives with their target proteins have been used to assess the stability of the predicted binding modes. nih.govnih.gov These simulations, often run for nanoseconds, can confirm the persistence of key interactions observed in docking studies and provide insights into the flexibility of both the ligand and the protein. nih.govrsc.orgelifesciences.org The conformational landscape explored during these simulations can reveal alternative binding poses and functionally relevant states of the protein. elifesciences.org

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are powerful tools for investigating the electronic structure and reactivity of molecules. These methods provide a deeper understanding of the intrinsic properties of a compound like 8-Methyl-4-piperazin-1-yl-quinoline.

Density Functional Theory (DFT) for Molecular Geometries and Energies

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. It is employed to optimize molecular geometries and determine the energies of different conformations.